molecular formula C16H16N2O5S B2937269 2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate CAS No. 1427943-92-7

2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B2937269
CAS No.: 1427943-92-7
M. Wt: 348.37
InChI Key: VZIHXZIBRJXEIZ-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a complex organic compound that features both phenolic and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: This step might involve the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol compound.

    Attachment of the Phenolic Moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 2,4-dihydroxyphenyl group.

    Formation of the Ester Linkage: The final step could involve esterification reactions to form the 2-oxoethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations.

Biology

Medicine

In medicinal chemistry, derivatives of this compound might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In material science, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The phenolic groups could participate in hydrogen bonding or redox reactions, while the pyrimidine ring might engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate: can be compared with other pyrimidine derivatives such as:

Uniqueness

The presence of both phenolic and pyrimidine moieties in a single molecule provides unique chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. This makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-(2,4-dihydroxyphenyl)-2-oxoethyl] 2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-8-14(15(24-3)18-9(2)17-8)16(22)23-7-13(21)11-5-4-10(19)6-12(11)20/h4-6,19-20H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIHXZIBRJXEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)SC)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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